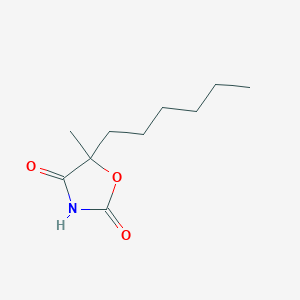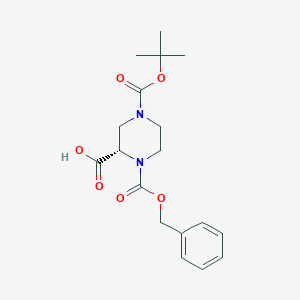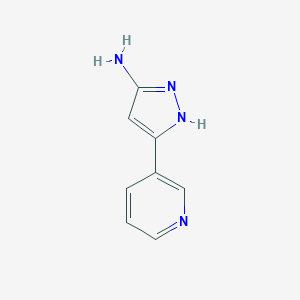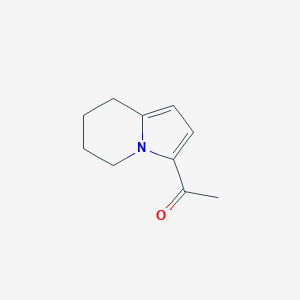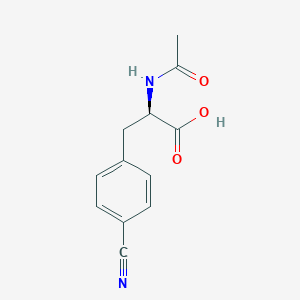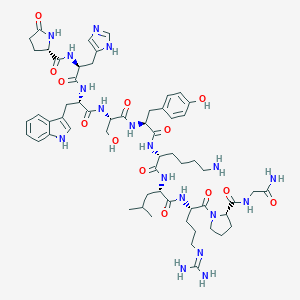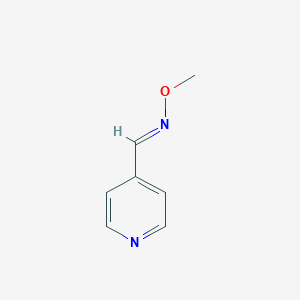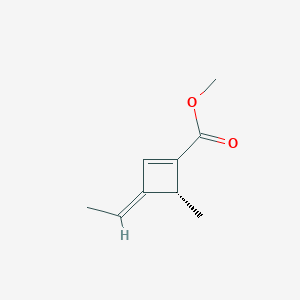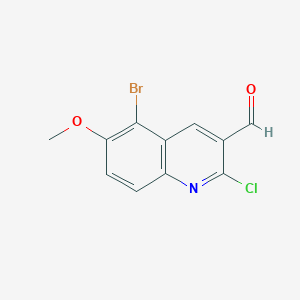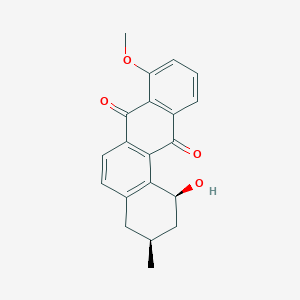![molecular formula C10H18O2 B137947 2-Propyl-1,4-dioxaspiro[4.4]nonane CAS No. 129815-75-4](/img/structure/B137947.png)
2-Propyl-1,4-dioxaspiro[4.4]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyl-1,4-dioxaspiro[4.4]nonane is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is commonly referred to as PDN and is a spirocyclic ether that has a bicyclic structure. PDN has been synthesized using various methods, and its potential applications in scientific research are being explored.
作用机制
The mechanism of action of PDN is not fully understood, but it is believed to act by disrupting the cell membrane of bacteria. PDN has been shown to have a broad spectrum of activity against gram-positive and gram-negative bacteria.
生化和生理效应
PDN has been shown to have low toxicity in vitro and in vivo. PDN has been shown to have no effect on the viability of mammalian cells at concentrations up to 100 µM. PDN has also been shown to have no effect on the growth of plants at concentrations up to 500 µM.
实验室实验的优点和局限性
PDN has several advantages for lab experiments, including its ease of synthesis and low toxicity. PDN is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, PDN has limitations, including its limited solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on PDN. One area of research is the development of new materials using PDN as a building block. PDN has been used to synthesize dendrimers and polymers, and its potential as a building block for other materials is being explored. Another area of research is the development of new antibacterial agents using PDN. PDN has been shown to have antimicrobial activity, and its potential as an antibacterial agent is being explored. Finally, the potential use of PDN in drug delivery systems is being investigated. PDN has been shown to have low toxicity and stability, making it a potential candidate for drug delivery systems.
合成方法
PDN has been synthesized using various methods, including the reaction of 2,2-dimethyl-1,3-dioxolane with 1-bromo-1-propene in the presence of a base or the reaction of 2,2-dimethyl-1,3-dioxolane with propargyl bromide in the presence of a base. These methods have been optimized to obtain high yields of PDN.
科学研究应用
PDN has potential applications in scientific research, including the development of new drugs and materials. PDN has been shown to have antimicrobial activity, and its potential as an antibacterial agent is being explored. PDN has also been used as a building block in the synthesis of new materials, including dendrimers and polymers.
属性
CAS 编号 |
129815-75-4 |
|---|---|
产品名称 |
2-Propyl-1,4-dioxaspiro[4.4]nonane |
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
3-propyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C10H18O2/c1-2-5-9-8-11-10(12-9)6-3-4-7-10/h9H,2-8H2,1H3 |
InChI 键 |
ZIUDGHWRZSFCFB-UHFFFAOYSA-N |
SMILES |
CCCC1COC2(O1)CCCC2 |
规范 SMILES |
CCCC1COC2(O1)CCCC2 |
同义词 |
1,4-Dioxaspiro[4.4]nonane,2-propyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)
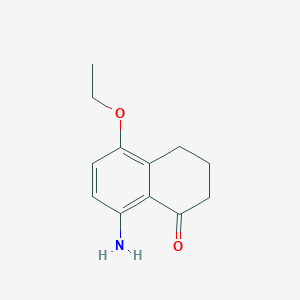
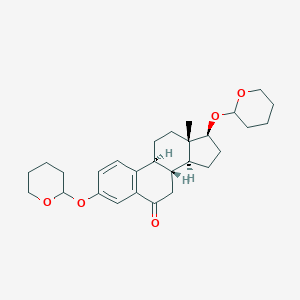
![2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine](/img/structure/B137872.png)
